n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl
Overview
Description
n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl is a chemical compound with the molecular formula C8H13ClN2O3S and a molecular weight of 252.721.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl typically involves the reaction of 4-amino-3-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA.
Mechanism of Action
The compound is known for its ability to bind to DNA. It intercalates its 9-aminoacridine moiety between DNA base pairs, and its anilino side chain is located in the narrow groove of the DNA. This interaction can disrupt DNA replication and transcription, leading to its potential antitumor effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Amino-3-methoxyphenyl)methanesulfonamide: The non-hydrochloride form of the compound.
Amsacrine: An antitumor agent with a similar mechanism of action involving DNA intercalation.
Uniqueness
n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl is unique due to its specific chemical structure, which allows it to interact with DNA in a distinct manner. Its methoxy group and sulfonamide moiety contribute to its unique binding properties and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-amino-3-methoxyphenyl)methanesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S.ClH/c1-13-8-5-6(3-4-7(8)9)10-14(2,11)12;/h3-5,10H,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXSODKMZNUMBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482629 | |
Record name | n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83209-83-0 | |
Record name | Methanesulfonamide, N-(4-amino-3-methoxyphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83209-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Amino-3-methoxyphenyl)methanesulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.